3-Nitro-2-(piperidin-1-YL)pyridine
Overview
Description
“3-Nitro-2-(piperidin-1-YL)pyridine” is a chemical compound with the CAS Number: 26930-71-2 and a molecular weight of 207.23 . Its IUPAC name is 3-nitro-2-(1-piperidinyl)pyridine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “3-Nitro-2-(piperidin-1-YL)pyridine” is 1S/C10H13N3O2/c14-13(15)9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound is stored at room temperature .Scientific Research Applications
Synthesis Methods and Applications
3-Nitro-2-(piperidin-1-YL)pyridine, as a pyridine derivative, plays a significant role in the synthesis of various compounds. Pyridine and piperidine rings are key structural fragments in many natural alkaloids, which exhibit a broad spectrum of biological activities, including anti-cancer and anti-neurological properties. The synthesis methods for these compounds, including nitropyridines, have been a crucial area of research due to their relevance in pharmaceuticals and agrochemistry. Such methods have evolved significantly from the early 20th century to the present, indicating ongoing interest in this area of chemistry (Ivanova et al., 2021).
Antioxidant and Medical Applications
Piperidine nitroxides, which are derivatives of compounds like 3-Nitro-2-(piperidin-1-YL)pyridine, have been recognized for their roles as antioxidants, contrast agents, and spin probes. Their unique properties, such as the ability to react with free radicals, make them valuable in various medical contexts. These compounds have shown potential in developing new antioxidants and contrast agents for medical imaging, highlighting their versatility in biomedical applications (Kinoshita et al., 2009).
Structural and Chemical Analysis
The study of the crystal structure of compounds like 3-Nitro-2-(piperidin-1-YL)pyridine derivatives provides insights into their physical and chemical properties. X-ray diffraction studies, for instance, have revealed details about the molecular arrangements and interactions of these compounds. Such studies are vital for understanding the behavior of these molecules in various chemical reactions and potential applications in materials science (Gzella et al., 1999).
Applications in Corrosion Inhibition
Piperidine derivatives, related to 3-Nitro-2-(piperidin-1-YL)pyridine, have been explored for their role in corrosion inhibition. Their interaction with metal surfaces and their ability to prevent corrosion is an important area of study, especially in industrial applications. The efficacy of these compounds in protecting materials like iron from corrosion highlights their potential in engineering and materials science (Kaya et al., 2016).
Electronic Properties and Applications
The study of the electronic properties of pyridine-based molecules, including derivatives of 3-Nitro-2-(piperidin-1-YL)pyridine, is crucial for their application in electronic devices. Understanding how modifications like the addition of nitro groups influence the electronic transport properties of these molecules can lead to advancements in the design of molecular electronics and sensors (Huang et al., 2018).
Safety And Hazards
Future Directions
While the specific future directions for “3-Nitro-2-(piperidin-1-YL)pyridine” are not mentioned in the search results, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-nitro-2-piperidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBDHAOGBMKWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345529 | |
Record name | 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(piperidin-1-YL)pyridine | |
CAS RN |
26930-71-2 | |
Record name | 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.